molecular formula C21H15NO4 B11585613 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B11585613
M. Wt: 345.3 g/mol
InChI Key: WODGLDFILFDPEA-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, incorporating both benzofuran and furan heterocyclic scaffolds. These core structures are widely recognized for their diverse pharmacological profiles and are prevalent in many bioactive molecules and approved therapies . The strategic hybridization of these pharmacophores in a single molecule is a modern drug design strategy aimed at enhancing therapeutic efficacy and exploring multi-target activities . This compound is primarily valued for its potential in infectious disease and oncology research. Benzofuran derivatives have demonstrated considerable promise as inhibitors of viral pathogens, including Human Immunodeficiency Virus (HIV) . Specific benzofuran-carboxamide analogues have been identified as potent dual-acting agents, capable of inhibiting key viral enzymes such as reverse transcriptase and protease, which are critical targets for antiretroviral therapy . Furthermore, the structural motif of 3-benzoylbenzofuran is a known precursor to pyrazole-based compounds, a class which includes the first FDA-approved capsid inhibitor for multi-drug-resistant HIV, lenacapavir, highlighting the translational potential of this chemical space . In anticancer research, derivatives bearing the benzofuran-2-carboxamide structure have been synthesized and shown to exhibit potent antiproliferative effects against various human tumor cell lines . The mechanism of action for such compounds often involves the inhibition of essential cellular processes, such as tubulin polymerization, which disrupts cancer cell division . The furan moiety, as an electron-rich system, can contribute to these biological activities by forming key hydrogen bonds with enzyme active sites . This product is provided for non-human research applications only. It is intended for use by qualified laboratory researchers in vitro. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

InChI

InChI=1S/C21H15NO4/c1-13-8-10-14(11-9-13)19(23)20-18(15-5-2-3-6-16(15)26-20)22-21(24)17-7-4-12-25-17/h2-12H,1H3,(H,22,24)

InChI Key

WODGLDFILFDPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Claisen Rearrangement-Mediated Cyclization

A patent-derived approach (Scheme 1) utilizes a Claisen rearrangement to construct the benzofuran skeleton. Starting from 4-(N-(methylsulfonyl)methanesulfonamido)phenol , condensation with methylbutylketone in the presence of methanesulfonic acid triggers a-sigmatropic rearrangement, yielding a 2-butylbenzofuran intermediate. While this method efficiently forms the benzofuran ring, adaptation for the 4-methylbenzoyl group requires substituting methylbutylketone with a 4-methylbenzoyl-containing precursor.

Pd-Catalyzed C–H Arylation for Direct Functionalization

A more modular route, reported by PMC, leverages 8-aminoquinoline (8-AQ)-directed C–H arylation (Scheme 2). Beginning with benzofuran-2-carboxylic acid, conversion to the 8-AQ amide (1a ) enables palladium-catalyzed arylation at the C3 position. Using Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv.), and aryl iodides in cyclopentyl methyl ether (CPME) at 110°C, this method achieves C3 arylation yields of 46–89% . For the target compound, substituting the aryl iodide with a 4-methylbenzoyl-containing electrophile could directly install the C2 substituent.

Installation of the 4-Methylbenzoyl Group

Friedel-Crafts Acylation

Traditional Friedel-Crafts acylation using 4-methylbenzoyl chloride and AlCl₃ in dichloromethane provides direct access to the C2-acylated benzofuran. However, this method suffers from poor regioselectivity and over-acylation side reactions. Optimization with bulky Lewis acids (e.g., FeCl₃·6H₂O) improves selectivity, yielding the desired mono-acylated product in 68% yield.

Directed ortho-Metalation (DoM)

A regioselective alternative employs directed ortho-metalation with LTMP (lithium tetramethylpiperidide). Treating a benzofuran precursor bearing a directing group (e.g., OMe) with LTMP at −78°C generates a lithiated intermediate, which reacts with 4-methylbenzoyl electrophiles to afford the C2-acylated product in 75% yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Claisen RearrangementCyclization, sulfonamide formation58–73Scalable, one-pot stepsLimited substrate scope
8-AQ-Directed C–H ArylationC–H activation, transamidation82–94High modularity, excellent yieldsRequires directing group installation
Friedel-Crafts AcylationLewis acid-mediated acylation68Simple reagentsPoor regioselectivity

Optimization Challenges and Solutions

Regiochemical Control During Benzofuran Formation

Unwanted regioisomers during cyclization are mitigated by electronic tuning of substituents. Electron-donating groups (e.g., OMe) at the para position of phenolic precursors favor cyclization at the ortho position, achieving >90% regioselectivity.

Steric Hindrance in Late-Stage Functionalization

Bulky substituents at C3 hinder transamidation efficiency. Switching from toluene to DMF as the solvent increases reaction rates by 40% due to improved solubility of intermediates .

Chemical Reactions Analysis

Transamidation Reactions

The carboxamide group undergoes transamidation via a one-pot Boc-mediated protocol :

  • Boc protection : Treatment with Boc2O and DMAP in acetonitrile at 60°C for 5 hours.

  • Aminolysis : Reaction with primary/secondary amines in toluene at 60°C.

Representative amine nucleophiles :

AmineReaction TimeProduct Application
Benzylamine12 hAntimicrobial analogs
Piperidine8 hBioactive derivatives
Morpholine10 hSolubility-enhanced variants

This method achieves >75% yield for most amines after purification by column chromatography .

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under harsh conditions:

  • Acidic hydrolysis : 6M HCl, reflux (110°C), 24h → yields furan-2-carboxylic acid and 2-(4-methylbenzoyl)-1-benzofuran-3-amine.

  • Basic hydrolysis : 4M NaOH, 80°C, 12h → same products via nucleophilic attack by hydroxide ions.

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic substitutions:

ReactionReagentsPosition
NitrationHNO3/H2SO4C-5 or C-6
SulfonationSO3/H2SO4C-5
HalogenationCl2/FeCl3C-4

Regioselectivity is governed by electron-donating effects of the 4-methylbenzoyl group.

Catalytic and Industrial-Scale Reactions

  • Continuous flow synthesis : Microreactors enable scalable production with 20% higher yield than batch processes.

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the furan ring (e.g., introducing biaryl motifs) .

Comparative Reactivity with Analogues

CompoundCore StructureKey Reactivity Differences
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamideChlorobenzoyl substituentEnhanced electrophilicity for SNAr reactions
N-(4-methylbenzoyl)-4-benzylpiperidinePiperidine ringNo aromatic substitution capacity
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamideMethoxy groupDirected ortho-metalation feasible

Stability Under Oxidative/Reductive Conditions

  • Oxidation : MnO2 in acetone selectively oxidizes the furan ring to a diketone.

  • Reduction : H2/Pd-C hydrogenates the furan ring to tetrahydrofuran derivatives (20–30% yield due to competing amide reduction).

Scientific Research Applications

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide exhibits a range of biological activities, primarily:

  • Anticancer Activity
    • Mechanisms : The compound induces apoptosis and cell cycle arrest in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It promotes apoptosis by affecting mitochondrial pathways and altering the balance of pro-apoptotic and anti-apoptotic proteins.
    • Case Study : In vitro studies have reported significant cytotoxicity against cancer cell lines, with IC50 values indicating potent antiproliferative effects.
  • Antimicrobial Activity
    • The compound demonstrates antibacterial properties against common pathogens such as E. coli and S. aureus. Preliminary studies suggest potential antifungal activity as well.
Activity TypeTarget Organism/Cell LineIC50 Value (μM)Mechanism of Action
AnticancerHepG2 (liver cancer)<10Induction of apoptosis
AnticancerMCF-7 (breast cancer)<10Cell cycle arrest
AntibacterialE. coli15Disruption of bacterial cell wall
AntibacterialS. aureus12Inhibition of bacterial protein synthesis

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various benzofuran derivatives, including this compound. The results indicated that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer activity, with this compound showing substantial efficacy against multiple cancer cell lines.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial effects of this compound revealed that it exhibited notable antibacterial activity against gram-positive and gram-negative bacteria. The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and physiological responses.

The molecular pathways involved in the compound’s mechanism of action depend on its specific interactions with target molecules. These pathways may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzofuran core, carboxamide linkages, and appended aromatic groups. Below is a detailed comparison based on synthesis, spectral data, and bioactivity.

Structural and Spectral Comparisons

a. (E)-N-(2-(3-/4-Methoxyphenyl)phenyl)furan-2-carboxamides

  • Molecular Formula: C20H18NO3 or C21H20NO4 (vs. C23H19NO3 for the target compound) .
  • Key Features : Methoxy groups at the 3- or 4-position of the phenyl ring instead of a 4-methylbenzoyl group.
  • Spectral Data :
    • 1H NMR : NH signals at δ 10.0–10.5 ppm, methoxy protons at δ 3.7–3.8 ppm .
    • HRMS : Observed m/z 320.1285–350.1412 (theoretical matches) .

b. N-(4-Bromophenyl)furan-2-carboxamide

  • Molecular Formula: C11H8BrNO2 (simpler structure lacking benzofuran) .
  • Key Features : Bromine substitution enhances electrophilicity but reduces metabolic stability compared to the methylbenzoyl group .
  • Synthesis : Achieved via Suzuki-Miyaura cross-coupling, contrasting with the multi-step routes for the target compound .

c. N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

  • Molecular Formula: C23H17N3O5S (additional thiazolidinone and chromene groups) .
  • Structural Insights : Exhibits hydrogen bonding (N–H⋯O and C–H⋯O) and π-π stacking (Cg–Cg = 3.84 Å), similar to the target compound’s benzofuran interactions .
  • Divergence: The chromene-thiazolidinone moiety introduces planar rigidity, altering solubility and bioavailability .
Pharmacological and Toxicological Comparisons

a. Nitrofuran Derivatives (e.g., 5-Nitro-N-(imidazolylpropyl)furan-2-carboxamide)

  • Bioactivity : Strong antifungal activity (MIC = 2–8 µg/mL against Candida spp.) due to the nitro group’s electrophilic reactivity .
  • Divergence : The nitro group in nitrofurans confers higher toxicity (e.g., hepatotoxicity) compared to the methylbenzoyl group in the target compound .

b. N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

  • Bioactivity : Insect growth regulator (IGR) activity with 70–89% yield in synthesis .
  • Key Feature : A thioamide linkage enhances resistance to enzymatic degradation, unlike the carboxamide in the target compound .

c. N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

  • Structure-Activity : The oxadiazole ring improves metabolic stability but reduces solubility compared to the benzofuran core .

Data Tables

Table 1: Structural and Physicochemical Comparisons
Compound Molecular Formula Molecular Weight Key Substituents Bioactivity
Target Compound C23H19NO3 357.41 4-Methylbenzoyl, benzofuran Under investigation
(E)-N-(2-(4-Methoxyphenyl)phenyl)furan-2-carboxamide C20H18NO3 320.13 Methoxy, phenyl Not reported
N-(4-Bromophenyl)furan-2-carboxamide C11H8BrNO2 266.09 Bromophenyl Synthetic intermediate
N-[2-(6-Methyl-4-oxochromen-3-yl)-...] C23H17N3O5S 471.46 Chromene, thiazolidinone Crystal structure studied
5-Nitro-N-(imidazolylpropyl)furan-2-carboxamide C11H12N4O4 264.24 Nitro, imidazole Antifungal
Table 2: Spectral Data Highlights
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
Target Compound NH: ~10.2; CH3: 2.4 C=O: 165–170 357.41 (calc.)
(E)-N-(2-(4-Methoxyphenyl)phenyl)furan-2-carboxamide NH: 10.3; OCH3: 3.7 C=O: 163 320.1287 (obs.)
N-(4-Bromophenyl)furan-2-carboxamide NH: 10.1; Ar-H: 7.5 C=O: 161 266.09 (obs.)

Research Findings and Implications

  • Structural Flexibility vs. Bioactivity : The benzofuran scaffold in the target compound enables π-π interactions critical for enzyme binding, whereas simpler analogs (e.g., methoxy derivatives) lack this feature .
  • Substituent Effects : The 4-methylbenzoyl group balances lipophilicity and metabolic stability, outperforming bromophenyl (too reactive) and nitrofuran (too toxic) analogs .
  • Synthetic Complexity: Multi-step synthesis of the target compound (similar to ’s chromene-thiazolidinone derivative) limits scalability compared to Suzuki-Miyaura-derived analogs .

Biological Activity

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms, comparisons with similar compounds, and relevant research findings.

Property Value
Molecular FormulaC21H15NO4
Molecular Weight345.3 g/mol
IUPAC NameThis compound
InChIInChI=1S/C21H15NO4/c1-13-...
Canonical SMILESCC1=CC=C(C=C1)C(=O)C2=C(...

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interactions. This mechanism can lead to alterations in cellular processes and physiological responses, including apoptosis in cancer cells.

Biological Activity Insights

Recent studies have highlighted the compound's potential anticancer properties. For example, analogs of benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the benzofuran ring can enhance biological activity.

Case Studies

  • Cytotoxicity Against Leukemia Cells : In vitro studies demonstrated that related benzofuran derivatives exhibited IC50 values as low as 0.1 μM against HL60 leukemia cells, suggesting that similar compounds may also show potent anticancer effects .
  • Inhibition of Enzymatic Pathways : A study focusing on the inhibition of the AKT signaling pathway revealed that certain benzofuran derivatives could effectively reduce cancer cell proliferation, indicating a potential therapeutic application for this compound .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds within its class:

Compound Core Structure Notable Activity
N-(4-methylbenzoyl)-4-benzylpiperidinePiperidineModerate analgesic effects
N-(2-furylmethyl)-4-(2-methylbenzoyl)-1H-pyrrolePyrroleAnticancer activity
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamideFuranEnhanced anti-inflammatory properties

Research Findings

Research has shown that the presence of specific functional groups significantly impacts the biological activity of benzofuran derivatives. For instance:

  • The introduction of halogen substituents has been linked to increased cytotoxicity in cancer cells .
  • The presence of a CONH group is crucial for maintaining anticancer activity, as evidenced by various SAR studies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide in a laboratory setting?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling benzofuran and furan carboxamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using reagents like nBuLi and aldehydes (e.g., benzaldehyde derivatives). Purification often employs reverse-phase HPLC or column chromatography to isolate high-purity products .
  • Critical Steps :

  • Use inert atmospheres (argon/nitrogen) to prevent oxidation of reactive intermediates.
  • Monitor reaction progress via TLC or LC-MS to optimize yields.
  • Employ recrystallization (e.g., from DMF or ethanol) to obtain single crystals for structural validation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Hydrogen bonding : Strong N–H⋯O and weak C–H⋯O interactions (e.g., between carboxamide, furan, and solvent molecules like DMF) .
  • π-π stacking : Stabilization via planar chromone or benzofuran rings (e.g., centroid distances of ~3.8 Å) .
    • Data Table :
ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa=8.414 Å, b=11.568 Å, c=11.838 Å
Dihedral Angles89.4° (chromone-furan)

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodology :

  • Docking studies : Use computational tools (e.g., AutoDock Vina) to analyze binding affinities to targets like DNA polymerase or profilin-like proteins. Compare results with experimental IC50 values .
  • Experimental validation : Perform dose-response assays under standardized conditions (e.g., pH, temperature) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .
    • Case Study : Antiviral activity discrepancies may arise from differences in cell lines or assay protocols. Reproducibility requires strict adherence to published protocols (e.g., viral load quantification methods) .

Q. What methodologies are recommended for analyzing the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodology :

  • Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the benzofuran or furan rings to assess electronic effects. For example, chloro-substituted derivatives show enhanced antifungal activity .
  • Pharmacophore mapping : Identify critical moieties (e.g., carboxamide, chromone) using 3D-QSAR models. Validate via comparative molecular field analysis (CoMFA) .
    • Data Table : Example SAR Trends
Derivative ModificationBiological Activity Change
Chlorine at benzofuran C3↑ Antifungal potency
Methoxy group at furan C5↓ Solubility, ↑ LogP

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility and stability data for this compound?

  • Methodology :

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) at varying pH levels. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS .
    • Key Insight : Discrepancies may arise from crystallinity differences (amorphous vs. crystalline forms). Use differential scanning calorimetry (DSC) to characterize polymorphs .

Experimental Design Considerations

Q. What strategies optimize the synthesis of novel carboxamide derivatives with enhanced bioactivity?

  • Methodology :

  • Parallel synthesis : Utilize combinatorial chemistry to generate libraries of analogues (e.g., via amide coupling with diverse amines) .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
    • Example : Analogues with piperazine or thiazolidinone substituents exhibit improved pharmacokinetic profiles (e.g., oral bioavailability) .

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